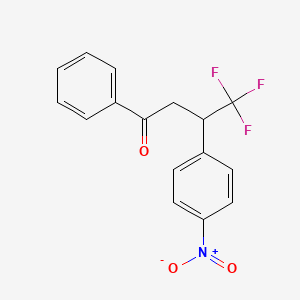
4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, nitrophenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetophenone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones under oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Reduction of the nitro group yields 4,4,4-Trifluoro-3-(4-aminophenyl)-1-phenylbutan-1-one.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
- Oxidation of phenyl groups results in quinone derivatives .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is primarily related to its ability to interact with biological molecules through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparación Con Compuestos Similares
4,4,4-Trifluoro-3-(4-aminophenyl)-1-phenylbutan-1-one: Similar structure but with an amino group instead of a nitro group.
4,4,4-Trifluoro-3-(4-methoxyphenyl)-1-phenylbutan-1-one: Contains a methoxy group instead of a nitro group.
4,4,4-Trifluoro-3-(4-chlorophenyl)-1-phenylbutan-1-one: Features a chloro group instead of a nitro group.
Uniqueness: 4,4,4-Trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the development of pharmaceuticals and advanced materials .
Propiedades
Número CAS |
921932-56-1 |
|---|---|
Fórmula molecular |
C16H12F3NO3 |
Peso molecular |
323.27 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-(4-nitrophenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)14(10-15(21)12-4-2-1-3-5-12)11-6-8-13(9-7-11)20(22)23/h1-9,14H,10H2 |
Clave InChI |
BVGZDGJORQLCCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)
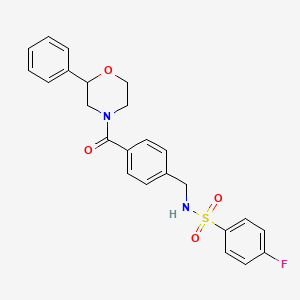
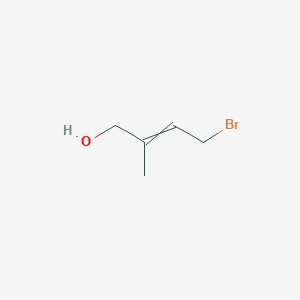
![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
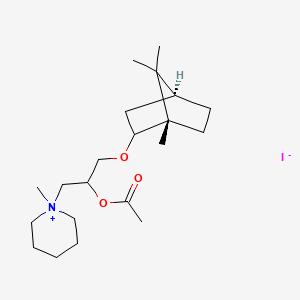
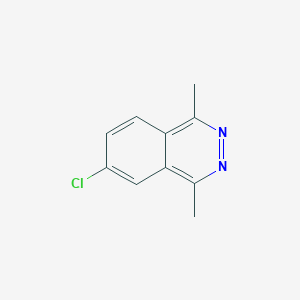
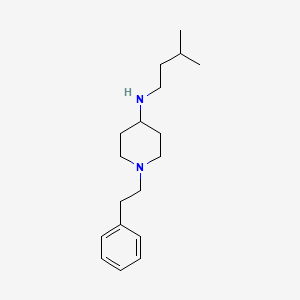

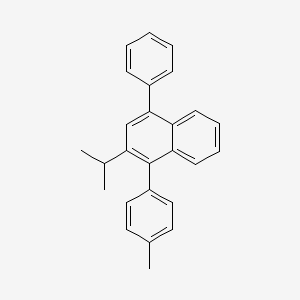
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
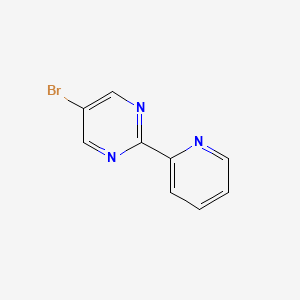
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
